1-(4-Butylphenyl)-1H-indole
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Overview
Description
1-(4-Butylphenyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The structure of this compound consists of an indole core substituted with a butyl group at the 4-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Butylphenyl)-1H-indole can be synthesized through various methods. One common approach involves the reaction of 4-butylphenylhydrazine with an appropriate indole precursor under acidic conditions. The reaction typically proceeds via a Fischer indole synthesis mechanism, where the hydrazine reacts with the carbonyl group of the indole precursor to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butylphenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
1-(4-Butylphenyl)-1H-indole has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-Phenyl-1H-indole: Lacks the butyl substitution, leading to different chemical and biological properties.
1-(4-Methylphenyl)-1H-indole: Contains a methyl group instead of a butyl group, resulting in variations in reactivity and biological activity.
1-(4-Ethylphenyl)-1H-indole:
Uniqueness: 1-(4-Butylphenyl)-1H-indole is unique due to the presence of the butyl group, which influences its chemical reactivity and biological interactions. This substitution can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Properties
Molecular Formula |
C18H19N |
---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
1-(4-butylphenyl)indole |
InChI |
InChI=1S/C18H19N/c1-2-3-6-15-9-11-17(12-10-15)19-14-13-16-7-4-5-8-18(16)19/h4-5,7-14H,2-3,6H2,1H3 |
InChI Key |
WPJIKDANJPNTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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